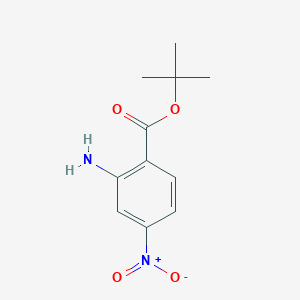

Tert-butyl 2-amino-4-nitrobenzoate

Description

Tert-butyl 2-amino-4-nitrobenzoate is an aromatic ester featuring a nitro group at the 4-position and an amino group at the 2-position of the benzoate ring, protected by a tert-butyl ester moiety. This compound is structurally significant due to the interplay of electron-withdrawing (nitro) and electron-donating (amino) groups, which influence its reactivity and physicochemical properties. It is commonly utilized in organic synthesis, particularly in the preparation of crystalline salts for structural studies and as an intermediate in pharmaceutical or agrochemical research .

Properties

IUPAC Name |

tert-butyl 2-amino-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)8-5-4-7(13(15)16)6-9(8)12/h4-6H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJENZYUFPCZPPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification: The preparation of tert-butyl 2-amino-4-nitrobenzoate typically begins with the esterification of 2-amino-4-nitrobenzoic acid. This can be achieved by reacting the acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Nitration: Another route involves the nitration of tert-butyl 2-aminobenzoate. This can be done by treating the compound with a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid) under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group in tert-butyl 2-amino-4-nitrobenzoate can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-amino-4-nitrobenzoic acid and tert-butyl alcohol.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

Reduction: 2,4-diaminobenzoic acid derivatives.

Substitution: N-acyl or N-alkyl derivatives of this compound.

Hydrolysis: 2-amino-4-nitrobenzoic acid.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: Tert-butyl 2-amino-4-nitrobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

Industry:

Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-nitrobenzoate and its derivatives depends on the specific application. For instance, in drug development, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the amino group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Tert-butyl 3-methoxy-4-nitrobenzoate (CAS 123330-91-6) Substituents: Methoxy (electron-donating) at 3-position, nitro at 4-position. The methoxy group enhances solubility in polar solvents compared to the amino group in the target compound. Reduced hydrogen-bonding capacity due to the absence of an amino group, affecting crystal packing .

2-Amino-4-nitrobenzoic Acid Parent acid of the target compound. Higher acidity (pKa ~2–3) due to the free carboxylic acid group, whereas the tert-butyl ester derivative is less acidic and more lipophilic .

Methyl 2-amino-4-nitrobenzoate Smaller ester group (methyl vs.

Physicochemical Properties

Biological Activity

Tert-butyl 2-amino-4-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its various biological activities and potential applications in drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is an aromatic compound featuring a nitro group and an amino group attached to a benzoate structure. The tert-butyl ester enhances the compound's stability and solubility, making it suitable for various biological applications.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of bacterial topoisomerases, particularly DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, making them attractive targets for antibacterial agents .

- Ligand Activity : this compound acts as a ligand in receptor-ligand interactions, influencing various biochemical pathways. Its structural features allow it to bind effectively to target proteins, modulating their activity.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antibacterial Efficacy : In a study evaluating the antibacterial properties of related compounds, this compound demonstrated effective inhibition against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were found to be in the low nanomolar range, indicating potent antibacterial activity .

- Cytotoxic Effects : Research has indicated that this compound exhibits cytotoxic effects on certain cancer cell lines. This was attributed to its ability to induce apoptosis through the modulation of key signaling pathways involved in cell survival .

- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound interacts with bacterial topoisomerases, leading to DNA damage and subsequent cell death. This mechanism is critical for its application as an antibacterial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.